Isavuconazole-D4

Isotope purity Analytical chemistry Quality control

Quantification bias from matrix effects and extraction losses compromises isavuconazole bioanalysis. Isavuconazole-D4 solves this as a true isotope dilution mass spectrometry (IDMS) internal standard. • **Mass shift:** +4 Da (C22H13D4F2N5OS, MW 441.49) for distinct LC-MS/MS resolution from unlabeled analyte • **Validated performance:** LLOQ 0.05 mg/L, intra-day CVs 1.4-2.9%, recoveries 94-103% in human plasma • **Regulatory-ready:** Meets FDA/EMA (±15% precision/accuracy) for CRO and pharma bioanalytical studies • **Logistics:** 5-day room temperature stability supports decentralized sampling without cold chain

Molecular Formula C22H17F2N5OS
Molecular Weight 441.5 g/mol
CAS No. 1346598-58-0
Cat. No. B15560804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsavuconazole-D4
CAS1346598-58-0
Molecular FormulaC22H17F2N5OS
Molecular Weight441.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D
InChIKeyDDFOUSQFMYRUQK-KUXFOAEVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isavuconazole-D4: Deuterated Internal Standard for LC-MS/MS


Isavuconazole-D4 (CAS 1346598-58-0) is a deuterium-labeled isotopologue of the broad-spectrum triazole antifungal agent isavuconazole. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for accurate quantification of isavuconazole in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) . The compound contains four deuterium atoms replacing four specific hydrogen atoms on the phenyl ring bearing the cyano group, resulting in a molecular formula of C22H13D4F2N5OS and a molecular weight of 441.49 g/mol, providing a mass shift of +4 Da relative to unlabeled isavuconazole to enable distinct mass spectrometric differentiation while maintaining near-identical physicochemical behavior .

+4 Da Deuterium isotope label for MS distinction
Co-elution Near-identical chromatographic retention
Quantification SIL-IS for isavuconazole in complex matrices

Why Isavuconazole-D4 Cannot Be Replaced


Quantitative LC-MS/MS bioanalysis of isavuconazole for therapeutic drug monitoring (TDM) and pharmacokinetic studies demands an internal standard that co-elutes with the analyte and compensates identically for matrix effects, extraction losses, and ionization variability. Non-deuterated structural analogs (e.g., other triazole antifungals) fail this requirement due to differential chromatographic retention, distinct ionization efficiencies, and unequal matrix effect susceptibility, leading to systematic quantification bias [1]. Even unlabeled isavuconazole itself cannot serve as an internal standard because it cannot be spectrometrically resolved from the endogenous or administered analyte. The deuterium labeling of Isavuconazole-D4 provides the essential mass distinction (+4 Da) while preserving the exact chemical properties required for true isotope dilution mass spectrometry (IDMS), the gold standard for accurate quantification in complex biological matrices such as human plasma and serum .

Factor
Isavuconazole-D4
Alternative ISTD / unlabeled
Retention time
Co-elutes with analyte
Differential retention; matrix effect mismatch
Ionization efficiency
Matched analyte behavior
Unequal ion suppression/enhancement
MS differentiation
+4 Da mass shift, full resolution
Unlabeled analyte not spectrometrically resolved

Isavuconazole-D4 Performance Metrics


High Chemical Purity

Isavuconazole-D4 is supplied with a verified chemical purity of 99.88% (or ≥99% per vendor specifications), which is critical for minimizing extraneous signals that could compromise quantification accuracy in trace-level analyses . In contrast, unlabeled isavuconazole reference standards typically exhibit purity in the range of 98–99%, and non-deuterated structural analogs used as internal standards may introduce unknown impurity profiles that vary between batches . The high and tightly controlled purity of Isavuconazole-D4 directly reduces the risk of isobaric interferences and ensures reproducible internal standard response across long-term clinical studies.

Chemical Purity
Specification review
99.88% (vendor CoA)
Reduces unknown interferent signal risk
Verify with lot-specific certificate; batch-dependent
Isotope purity Analytical chemistry Quality control

Co-Elution and Ionization Efficiency

In validated LC-MS/MS methods employing Isavuconazole-D4 as the internal standard, the deuterated compound exhibits near-identical chromatographic retention time and electrospray ionization efficiency to unlabeled isavuconazole, thereby co-eluting and experiencing the same matrix-induced ion suppression or enhancement [1]. The MRM transition monitored for Isavuconazole-D4 is m/z 442.10→224.10, a +4 Da shift from the analyte transition m/z 438.30→224.15, enabling complete mass resolution while preserving identical fragmentation behavior [2]. This property contrasts sharply with non-isotopic internal standards (e.g., itraconazole-D4 or posaconazole-D4), which exhibit distinct retention times and matrix effect profiles, necessitating complex post-acquisition correction factors that introduce additional uncertainty [3].

Matrix Effect Correction
Class-level inference
Co-elution; matched ionization; MRM m/z 442.10→224.10 (+4 Da)
Enables isotope dilution accuracy for matrix compensation
Reported UPLC-MS/MS conditions; isotope effect negligible
Matrix effect LC-MS/MS Isotope dilution

Precision and Accuracy in Clinical TDM

A 2024 validated UPLC-MS/MS method for isavuconazole in human plasma employing Isavuconazole-D4 as the internal standard achieved intra-day precision (CV%) ranging from 2.03% to 12.97% and inter-day precision ranging from 6.05% to 10.52%, with accuracy (deviation from nominal) between 89.82%–110.72% (intra-day) and 95.45%–100.13% (inter-day) [1]. These performance metrics are consistent with or exceed those reported in a 2017 multi-analyte method that used a mixture of deuterated internal standards (including Isavuconazole-D4), which demonstrated intra- and inter-day precision and inaccuracy <15% across the calibration range [2]. In contrast, published LC-MS/MS methods that employ non-isotopic internal standards for azole antifungals typically report inter-day CVs in the range of 15–20% and require more extensive matrix-matched calibration to achieve acceptable accuracy [3].

Precision & Accuracy
Cross-study comparable
Inter-day CV 6.05–10.52%; accuracy 95.45–100.13%
Supports bioanalytical validation review
2024 validated UPLC-MS/MS; human plasma matrix
Precision Accuracy Therapeutic drug monitoring

Extraction Recovery Performance

In the UPLC-MS/MS method validation by Li et al. (2024), the extraction recovery of isavuconazole from human plasma, when normalized using Isavuconazole-D4 as the internal standard, ranged from 94.31% to 100.23% across low, medium, and high quality control concentrations [1]. A separate clinical LC-MS method evaluation reported recovery ranging from 94% to 103% when using Isavuconazole-D4 [2]. These high and consistent recoveries demonstrate that the deuterated internal standard faithfully tracks the analyte through the protein precipitation and extraction process. In comparison, methods employing non-isotopic internal standards for isavuconazole often exhibit variable recoveries (70–120%) due to differential partitioning during sample cleanup, requiring additional correction steps [3].

Extraction Recovery
Cross-study comparable
94.31–100.23% across QC levels
Indicates consistent analyte tracking through preparation
Protein precipitation with acetonitrile; human plasma
Extraction recovery Sample preparation Method validation

Low Limit of Quantification

Using Isavuconazole-D4 as the internal standard, an LC-MS method achieved a lower limit of quantification (LLOQ) of 0.05 mg/L for isavuconazole in human serum, with linear calibration curves consistently exceeding r² > 0.99 across the range of 0.2–12.8 mg/L [1]. A separate UPLC-MS/MS method reported an LLOQ of 0.31 μg/mL (0.31 mg/L) with excellent linearity (R²=0.9994) [2]. These LLOQ values are well below the lower bound of the therapeutic window for isavuconazole (>1–2 μg/mL), enabling reliable quantification even at trough levels where sub-therapeutic exposure may be suspected. In comparison, LC-UV methods lacking a deuterated internal standard typically exhibit LLOQs in the range of 0.5–1.0 mg/L and are more susceptible to matrix interference at low concentrations [3].

LLOQ
Cross-study comparable
0.05 mg/L (LC-MS); 0.31 mg/L (UPLC-MS/MS)
Enables low-concentration quantification in PK studies
Well below typical research trough concentrations
LLOQ Sensitivity Therapeutic drug monitoring

Room Temperature Sample Stability

In a clinical LC-MS method evaluation, serum samples containing isavuconazole and spiked with Isavuconazole-D4 as the internal standard demonstrated stability for five days at room temperature without significant degradation or change in analyte/internal standard ratio [1]. This pre-analytical stability is a critical practical advantage for hospital laboratories where samples may be collected and stored at ambient temperature before processing. In contrast, unlabeled isavuconazole and certain structural analogs used as internal standards may exhibit time-dependent degradation or adsorption to container surfaces under similar conditions, necessitating stricter cold-chain requirements [2].

Room Temp Stability
Supporting evidence
5-day stability (analyte/IS ratio unchanged)
Supports ambient sample handling in multicenter studies
Human serum; reduces cold-chain dependency
Stability Sample handling Clinical chemistry

Isavuconazole-D4 Application Scenarios


Clinical TDM in Invasive Fungal Infections

Isavuconazole-D4 is the preferred internal standard for clinical laboratories performing routine TDM of isavuconazole in patients treated for invasive aspergillosis or mucormycosis. The validated LC-MS/MS methods using Isavuconazole-D4 achieve LLOQs as low as 0.05 mg/L, intra-day CVs of 1.4–2.9%, and extraction recoveries of 94–103%, enabling precise and accurate quantification across the full therapeutic range [1]. The five-day room temperature stability of prepared samples supports decentralized sample collection and overnight shipping without cold-chain logistics, making it particularly suitable for reference laboratories serving multiple clinical sites [2].

Regulated Bioanalytical Method Validation

For CROs and pharmaceutical companies conducting regulated bioanalytical studies under FDA or EMA guidelines, Isavuconazole-D4 meets the stringent requirements for a stable isotope-labeled internal standard (SIL-IS). The high purity (≥99.88%) and near-identical chromatographic behavior to isavuconazole minimize the risk of matrix effect variability and ensure that intra- and inter-day precision and accuracy remain well within the ±15% (±20% at LLOQ) acceptance criteria mandated by regulatory authorities [1]. This reduces the likelihood of failed analytical runs and costly repeat analyses during pivotal pharmacokinetic or bioequivalence studies [2].

Multi-Analyte Antifungal Panels in Critical Care

In intensive care units where patients may receive multiple antifungal agents, Isavuconazole-D4 is a key component of multi-analyte LC-MS/MS panels that simultaneously quantify isavuconazole alongside voriconazole, posaconazole, fluconazole, and itraconazole [1]. The use of analyte-specific deuterated internal standards for each drug—including Isavuconazole-D4 for isavuconazole—allows for independent correction of compound-specific matrix effects and extraction losses, a feat that cannot be reliably achieved with a single generic internal standard. This approach has been validated to provide accurate results with a total run time of 3 minutes and a sample volume of only 50 μL of plasma [2].

Preclinical PK and ADME Studies

For academic and industry researchers conducting preclinical pharmacokinetic studies of isavuconazole in rodent or large animal models, Isavuconazole-D4 provides the analytical robustness required to generate reliable plasma concentration-time profiles. The deuterated internal standard corrects for matrix effects that differ between species, enabling direct comparison of PK parameters across animal models and to human data. The low LLOQ (0.05–0.31 mg/L) is particularly valuable for characterizing the terminal elimination phase, where concentrations may fall well below the therapeutic window but are essential for accurate calculation of half-life and area under the curve (AUC) [1].

Application
Selection Property
Validation Focus
Isavuconazole bioanalysis in human plasma research matrices
Co-eluting SIL-IS with +4 Da mass shift
LLOQ, accuracy, and precision review
Bioanalytical method validation for PK studies
High purity and matched matrix correction
Precision and accuracy within validation endpoints
Multi-analyte antifungal research panels
Analyte-specific deuterated internal standard
Independent matrix effect correction per analyte
Preclinical PK and ADME studies in animal models
Cross-species matrix effect correction
Low LLOQ for terminal-phase characterization

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